molecular formula C23H22N2O2 B2887226 {1-[2-(2-methylphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}(phenyl)methanol CAS No. 708999-85-3

{1-[2-(2-methylphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}(phenyl)methanol

Cat. No.: B2887226
CAS No.: 708999-85-3
M. Wt: 358.441
InChI Key: NFSWTILGCUYVDQ-UHFFFAOYSA-N
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Description

The compound {1-[2-(2-methylphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}(phenyl)methanol is a complex organic molecule that features a combination of benzodiazole, phenyl, and phenoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {1-[2-(2-methylphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}(phenyl)methanol typically involves multi-step organic reactions. One common approach is to start with the preparation of the benzimidazole core, followed by the introduction of the phenyl and phenoxyethyl groups through nucleophilic substitution reactions. The reaction conditions often require the use of strong bases, such as sodium hydride or potassium carbonate, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

The compound {1-[2-(2-methylphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}(phenyl)methanol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different alcohol derivatives.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Conditions involving Lewis acids like aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various alcohol derivatives.

Scientific Research Applications

The compound {1-[2-(2-methylphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}(phenyl)methanol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of {1-[2-(2-methylphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}(phenyl)methanol involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • {1-[2-(2-methylphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}methanol
  • {1-[2-(2-methylphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}(methyl)methanol

Uniqueness

The uniqueness of {1-[2-(2-methylphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}(phenyl)methanol lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

[1-[2-(2-methylphenoxy)ethyl]benzimidazol-2-yl]-phenylmethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N2O2/c1-17-9-5-8-14-21(17)27-16-15-25-20-13-7-6-12-19(20)24-23(25)22(26)18-10-3-2-4-11-18/h2-14,22,26H,15-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFSWTILGCUYVDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OCCN2C3=CC=CC=C3N=C2C(C4=CC=CC=C4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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